molecular formula C8H7FO5S B13457313 3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid CAS No. 1891570-16-3

3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid

Cat. No.: B13457313
CAS No.: 1891570-16-3
M. Wt: 234.20 g/mol
InChI Key: IMBXWCGLCVSFPG-UHFFFAOYSA-N
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Description

3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid is an organic compound with a unique structure that includes a fluorine atom, a hydroxyl group, and a methanesulfonyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the introduction of the fluorine atom through electrophilic fluorination, followed by the introduction of the hydroxyl group via hydrolysis. The methanesulfonyl group is then added through sulfonation reactions using methanesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and greener solvents to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-Fluoro-2-oxo-4-methanesulfonylbenzoic acid.

    Reduction: Formation of 3-Fluoro-2-hydroxy-4-methanesulfonylbenzyl alcohol.

    Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to its target, while the hydroxyl and methanesulfonyl groups can participate in hydrogen bonding and electrostatic interactions, respectively. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-hydroxybenzoic acid: Similar structure but lacks the methanesulfonyl group.

    2-Hydroxy-4-methanesulfonylbenzoic acid: Similar structure but lacks the fluorine atom.

    4-Methanesulfonylbenzoic acid: Lacks both the fluorine and hydroxyl groups.

Uniqueness

3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid is unique due to the presence of all three functional groups (fluorine, hydroxyl, and methanesulfonyl) on the benzoic acid core. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

1891570-16-3

Molecular Formula

C8H7FO5S

Molecular Weight

234.20 g/mol

IUPAC Name

3-fluoro-2-hydroxy-4-methylsulfonylbenzoic acid

InChI

InChI=1S/C8H7FO5S/c1-15(13,14)5-3-2-4(8(11)12)7(10)6(5)9/h2-3,10H,1H3,(H,11,12)

InChI Key

IMBXWCGLCVSFPG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C(=C(C=C1)C(=O)O)O)F

Origin of Product

United States

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